1-(2-Fluoro-6-methoxypyridin-4-YL)ethanone
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Overview
Description
1-(2-Fluoro-6-methoxypyridin-4-yl)ethan-1-one is a chemical compound belonging to the pyridine family. It is characterized by its molecular formula C8H8FNO2 and a molecular weight of 169.15 g/mol . This compound is known for its unique structural features, including a fluorine atom and a methoxy group attached to a pyridine ring, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 1-(2-Fluoro-6-methoxypyridin-4-yl)ethan-1-one involves several synthetic routes. One common method includes the reaction of 2-fluoro-6-methoxypyridine with ethanoyl chloride in the presence of a base such as pyridine . The reaction is typically carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
1-(2-Fluoro-6-methoxypyridin-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Fluoro-6-methoxypyridin-4-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-6-methoxypyridin-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, its fluorine atom can form strong hydrogen bonds with biological targets, enhancing its binding affinity and specificity. The methoxy group can also influence its pharmacokinetic properties, such as solubility and metabolic stability .
Comparison with Similar Compounds
1-(2-Fluoro-6-methoxypyridin-4-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(5-Fluoro-2-methoxypyridin-4-yl)ethan-1-one: This compound has a similar structure but with the fluorine atom in a different position, leading to variations in its chemical and biological properties.
1-(4-Fluoro-2-methoxypyridin-3-yl)ethan-1-one: Another structurally related compound, differing in the position of the fluorine and methoxy groups, which can affect its reactivity and applications.
The uniqueness of 1-(2-Fluoro-6-methoxypyridin-4-yl)ethan-1-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H8FNO2 |
---|---|
Molecular Weight |
169.15 g/mol |
IUPAC Name |
1-(2-fluoro-6-methoxypyridin-4-yl)ethanone |
InChI |
InChI=1S/C8H8FNO2/c1-5(11)6-3-7(9)10-8(4-6)12-2/h3-4H,1-2H3 |
InChI Key |
MRHIAAFFRJBQGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC(=C1)F)OC |
Origin of Product |
United States |
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